![molecular formula C22H18ClNO3 B4010121 2-[4-chloro-2-(phenylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4010121.png)
2-[4-chloro-2-(phenylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
概要
説明
2-[4-chloro-2-(phenylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. The compound’s structure includes a hexahydro-1H-4,7-methanoisoindole core, which is a bicyclic system, and a phenylcarbonyl group substituted with a chlorine atom.
準備方法
The synthesis of 2-[4-chloro-2-(phenylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. The synthetic route may include:
Formation of the hexahydro-1H-4,7-methanoisoindole core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the phenylcarbonyl group: This step may involve Friedel-Crafts acylation using a phenylcarbonyl chloride in the presence of a Lewis acid catalyst.
Chlorination: The final step involves the selective chlorination of the aromatic ring using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring safety and cost-effectiveness.
化学反応の分析
2-[4-chloro-2-(phenylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or ammonia.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[4-chloro-2-(phenylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The phenylcarbonyl group can interact with enzymes or receptors, modulating their activity. The chlorine atom may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and derivative of the compound.
類似化合物との比較
Similar compounds include other benzophenones and their derivatives. Compared to these, 2-[4-chloro-2-(phenylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its bicyclic core and specific substitution pattern. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO3/c23-15-8-9-17(16(11-15)20(25)12-4-2-1-3-5-12)24-21(26)18-13-6-7-14(10-13)19(18)22(24)27/h1-5,8-9,11,13-14,18-19H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMHTYPNRHAZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-7-(2-fluoro-5-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B4010045.png)
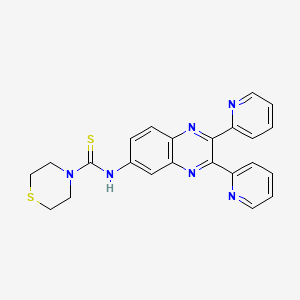
![methyl (2S,4S)-4-{[(1-adamantylthio)acetyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4010051.png)
![1-(4-methylbenzoyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine](/img/structure/B4010052.png)
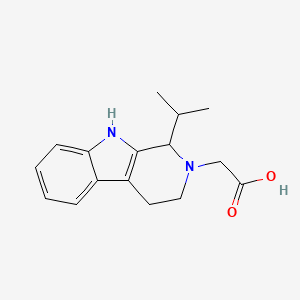
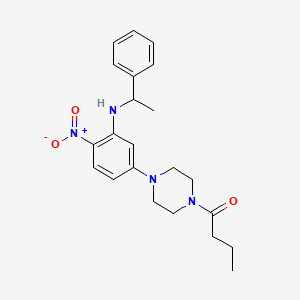
![2-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B4010071.png)
![2-(1-{1-[(3-methylphenyl)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-2-ol](/img/structure/B4010072.png)
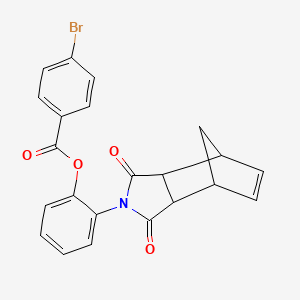
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-(methylthio)benzamide](/img/structure/B4010079.png)
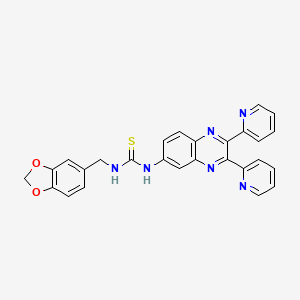
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B4010092.png)
![3-[(cyclobutylamino)methyl]-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B4010093.png)
![4-[(4-isopropylbenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B4010101.png)
